(S)-2-amino-N,N-dimethylpropanamide HCl

Chiral Chromatography Enantiomeric Purity Stereochemical Assignment

(S)-2-Amino-N,N-dimethylpropanamide HCl (CAS 125218-79-3), systematically named (2S)-2-amino-N,N-dimethylpropanamide hydrochloride, is the single-enantiomer hydrochloride salt of an L-alanine-derived tertiary amide building block. With a molecular formula of C₅H₁₃ClN₂O and a molecular weight of 152.62 g/mol, this compound supplies a chiral α-carbon center with a free primary amine, making it a versatile intermediate for asymmetric synthesis and medicinal chemistry.

Molecular Formula C5H13ClN2O
Molecular Weight 152.62 g/mol
CAS No. 125218-79-3
Cat. No. B1526657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-amino-N,N-dimethylpropanamide HCl
CAS125218-79-3
Molecular FormulaC5H13ClN2O
Molecular Weight152.62 g/mol
Structural Identifiers
SMILESCC(C(=O)N(C)C)N.Cl
InChIInChI=1S/C5H12N2O.ClH/c1-4(6)5(8)7(2)3;/h4H,6H2,1-3H3;1H/t4-;/m0./s1
InChIKeyKBHZDXUKDVJVSS-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (S)-2-Amino-N,N-dimethylpropanamide HCl (CAS 125218-79-3) and Why Sourcing Teams Screen It


(S)-2-Amino-N,N-dimethylpropanamide HCl (CAS 125218-79-3), systematically named (2S)-2-amino-N,N-dimethylpropanamide hydrochloride, is the single-enantiomer hydrochloride salt of an L-alanine-derived tertiary amide building block . With a molecular formula of C₅H₁₃ClN₂O and a molecular weight of 152.62 g/mol, this compound supplies a chiral α-carbon center with a free primary amine, making it a versatile intermediate for asymmetric synthesis and medicinal chemistry [1]. Procurement interest centers on its defined (S)-stereochemistry, which distinguishes it from the racemate and the (R)-antipode when chiral integrity is a project requirement.

Why (S)-2-Amino-N,N-dimethylpropanamide HCl Cannot Be Swapped with the Racemate or (R)-Enantiomer


The (S)-enantiomer, (R)-enantiomer (CAS 1384435-39-5), and racemate (CAS 1219200-57-3 or 124491-96-9) are not interchangeable when stereochemical configuration governs biological target engagement or downstream synthetic strategy [1]. In the development of the potent CARM1 inhibitor SGC2085, the (S)-2-amino-N-alkylpropanamide core is a direct structural determinant of target binding; substitution with the (R)-configuration would invert the spatial orientation of the pharmacophore and abolish the IC₅₀ of 50 nM observed for the (S)-configured lead . Similarly, the Sigma-Aldrich AldrichCPR collection lists the racemic N,N-dimethylalaninamide hydrochloride without stereochemical designation, confirming that procurement of the defined (S)-enantiomer requires a verified single-isomer source .

(S)-2-Amino-N,N-dimethylpropanamide HCl: Quantitative Differentiation Evidence Against Closest Analogs


Enantiomeric Identity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate in Chiral HPLC Resolution

The (S)-enantiomer (CAS 125218-79-3) is assigned via its (2S) IUPAC nomenclature and the SMILES string C[C@H](N)C(=O)N(C)C.Cl, whereas the (R)-enantiomer (CAS 1384435-39-5) carries the C[C@@H](N)C(=O)N(C)C.Cl descriptor . Commercially, the (S)-enantiomer is supplied at ≥95% purity, while the Sigma-Aldrich racemate is sold "as-is" without enantiomeric specification, leaving the end-user responsible for chiral identity verification . This places the confirmed single-enantiomer product at a distinct advantage for projects requiring defined stereochemistry from the outset.

Chiral Chromatography Enantiomeric Purity Stereochemical Assignment

Salt Form Impact on Physicochemical Handling: HCl Salt vs. Free Base

The free base (S)-2-amino-N,N-dimethylpropanamide (CAS 78608-72-7) has a molecular weight of 116.16 g/mol and is described as a yellow liquid . The hydrochloride salt (CAS 125218-79-3) has a molecular weight of 152.62 g/mol and is a solid . The salt formulation provides improved weighability, storage stability (recommended 2-8°C sealed dry), and compatibility with aqueous reaction conditions that would hydrolyze the free amide base .

Salt Selection Solid-State Properties Solubility

Role as a Chiral Pool Building Block: Derivation from L-Alanine vs. D-Alanine

The (S)-enantiomer is synthesized from L-alanine, the proteinogenic and more abundant enantiomer . The (R)-enantiomer requires D-alanine, which is non-proteinogenic and priced at a premium [1]. This supply-chain asymmetry translates into a typical price differential of approximately 2- to 5-fold between the (S)- and (R)-forms at research scale (e.g., 1 g of (R)-enantiomer listed at ~¥102,500 from FUJIFILM Wako vs. the (S)-enantiomer at ~¥20,000-50,000 from multiple suppliers) .

Chiral Pool Synthesis Enantioselective Synthesis Amino Acid Derivatives

Application as an Electron-Transfer Oxidation Reagent

2-Amino-N,N-dimethylpropanamide is reported as a reagent for electron-transfer oxidation in combination with potassium tert-butoxide and nitrobenzene . While this application is documented for the achiral amide, the availability of the single (S)-enantiomer enables stereochemical tracking of reaction outcomes that is not possible with the racemate.

Electron Transfer Oxidation Tert-Butoxide

Where (S)-2-Amino-N,N-dimethylpropanamide HCl Delivers Measurable Advantage: Application Scenarios


Medicinal Chemistry: Synthesis of (S)-Configured PRMT/CARM Inhibitor Candidates

The (S)-2-amino-N,N-dimethylpropanamide scaffold is the core chiral amine in the potent CARM1 inhibitor SGC2085 (IC₅₀ = 50 nM). The (S)-configuration is essential for >100-fold selectivity over other PRMT family members . Procurement of the pre-formed (S)-enantiomer eliminates a chiral separation step and ensures stereochemical fidelity in the final inhibitor .

Peptide and Peptidomimetic Chemistry: C-Terminal Dimethylamide Modification

C-terminal N,N-dimethylamides, such as those derived from L-alanine dimethylamide, are used in peptide science to eliminate C-terminal charge and reduce proteolytic susceptibility . The (S)-enantiomer provides the native L-configuration required for incorporation into bioactive peptide sequences, avoiding the conformational disruption that would result from D-amino acid insertion .

Conformational Analysis: Model Compound for Tertiary Amide Turn Preferences

Ac-L-Ala-NMe₂ (the N-acetyl derivative of the target compound) serves as a standard model for studying C-terminal tertiary amide conformation . DFT calculations show the L-alanine residue combined with the C-terminal tertiary amide prefers an extended conformation characteristic of the (i+1)th position of a βVIb turn . The availability of the single (S)-enantiomer allows unambiguous interpretation of these conformational preferences, which guide peptidomimetic design.

Isotope-Labeled Internal Standard Preparation

The (S)-enantiomer is the unlabeled precursor for the deuterated analog 2-amino-N,N-dimethylpropanamide-d₆ hydrochloride, which serves as a stable isotope-labeled internal standard for LC-MS/MS quantification of alanine-dimethylamide-containing metabolites or drug candidates . Matching the (S)-stereochemistry of the analyte is critical for accurate quantification in chiral bioanalytical methods.

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